1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
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Overview
Description
1-Butanone, 1-[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C11H11F3O. It is also known by its CAS number 37851-10-8. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone moiety. It is a solid with a white or off-white appearance and is stable at room temperature .
Preparation Methods
1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-(trifluoromethyl)benzoate with 1,3-butanedione under basic conditions to yield the desired product . This synthetic route typically requires organic reagents and solvents. Industrial production methods may involve similar reaction pathways but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butanone, 1-[4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Biology: It may be used in biochemical studies to investigate the effects of trifluoromethyl-substituted compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways influenced by the trifluoromethyl group. This group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetics and pharmacodynamics . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:
1-[4-(trifluoromethyl)phenyl]butane-1,3-dione: This compound has a similar structure but with a dione moiety instead of a butanone moiety.
1-(4-trifluoromethylphenyl)butane-1-one: Another similar compound with slight variations in the positioning of functional groups.
The uniqueness of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- lies in its specific combination of the trifluoromethyl group and the butanone moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULGSEUYSPGOCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464034 |
Source
|
Record name | 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37851-10-8 |
Source
|
Record name | 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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